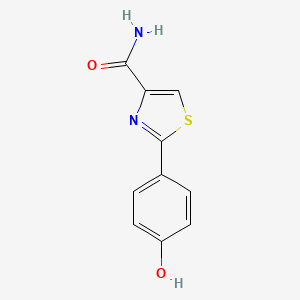
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a hydroxyphenyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
化学反应分析
Types of Reactions
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also feature a hydroxy group and a heterocyclic ring, but with a different core structure.
2-(4-Hydroxyphenyl)benzothiazole: Similar in having a hydroxyphenyl group attached to a thiazole ring but lacks the carboxamide group.
Uniqueness
2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide is unique due to the presence of both the hydroxyphenyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and makes it a versatile compound in synthetic chemistry.
属性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H8N2O2S/c11-9(14)8-5-15-10(12-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,14) |
InChI 键 |
DZEZSACZQBSQBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

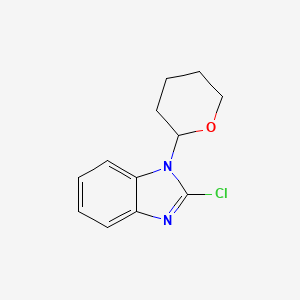
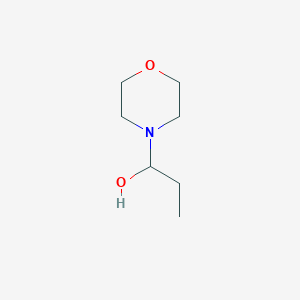
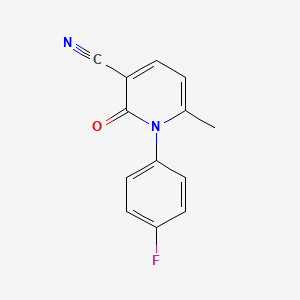
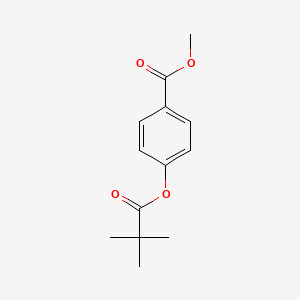
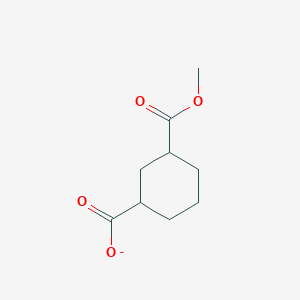
![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)

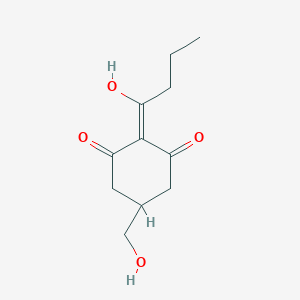
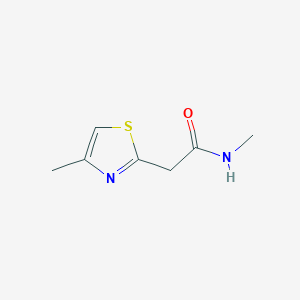
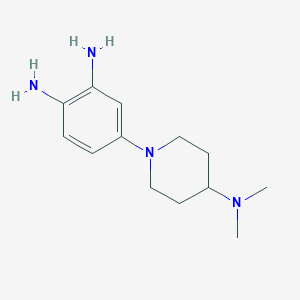
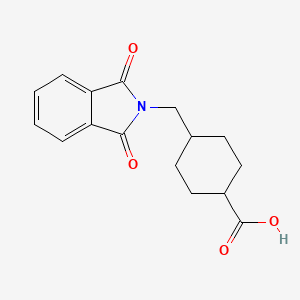
![tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B8571590.png)
![2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoyl chloride](/img/structure/B8571593.png)
